molecular formula C18H32N2O4 B5221144 1,4-dicyclohexylpiperazine oxalate

1,4-dicyclohexylpiperazine oxalate

Cat. No. B5221144
M. Wt: 340.5 g/mol
InChI Key: QCONGNWDZREOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dicyclohexylpiperazine oxalate (DCHP) is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of piperazine, a heterocyclic compound commonly used in the pharmaceutical industry. DCHP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

The mechanism of action of 1,4-dicyclohexylpiperazine oxalate is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which are both important neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
1,4-dicyclohexylpiperazine oxalate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can lead to improved mood and reduced anxiety. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,4-dicyclohexylpiperazine oxalate in laboratory experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 1,4-dicyclohexylpiperazine oxalate is its potential toxicity. It is important to handle the compound with care and to take appropriate safety precautions when working with it.

Future Directions

There are a number of potential future directions for research on 1,4-dicyclohexylpiperazine oxalate. One area of interest is the development of new drugs for the treatment of neurological disorders such as depression and anxiety. Another area of interest is the potential use of 1,4-dicyclohexylpiperazine oxalate in the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, there is potential for the development of new synthetic methods for the production of 1,4-dicyclohexylpiperazine oxalate, which could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of 1,4-dicyclohexylpiperazine oxalate involves the reaction of cyclohexylamine with piperazine in the presence of oxalic acid. The resulting product is 1,4-dicyclohexylpiperazine oxalate oxalate, which is a white crystalline powder. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1,4-dicyclohexylpiperazine oxalate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have a high affinity for certain receptors in the brain, including the serotonin receptor. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

1,4-dicyclohexylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2.C2H2O4/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16;3-1(4)2(5)6/h15-16H,1-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCONGNWDZREOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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